A 33

Overview

Description

"A 33" is an unidentified compound detected in plasma samples from hibernating black bears (Ursus americanus) during a collaborative study by the National Institutes of Health (NIH) and the National Aeronautics and Space Administration (NASA). This research aimed to understand how bears avoid osteopenia (bone loss) during prolonged immobility in hibernation, a condition that severely affects humans during bedrest or spaceflight . Using high-performance liquid chromatography with coulometric electrochemical array detection (HPLC-EC), researchers identified seasonal variations in 28 known compounds (e.g., metabolites linked to bone remodeling) and 33 unknown peaks, including "this compound" . These compounds were analyzed alongside human plasma samples from NASA’s HR113 bedrest study, revealing differential responses between species. "this compound" is hypothesized to play a role in maintaining bone density during hibernation, though its chemical structure and mechanism remain uncharacterized .

Preparation Methods

Genetic Construction and Humanization of A33

Cloning of Murine A33 Antigen cDNA

The development of hA33 begins with the identification and cloning of the murine A33 antigen, a transmembrane glycoprotein expressed in >95% of human colon cancers. Using LIM1215 colon carcinoma cell-derived mRNA, a cDNA library was constructed and screened with degenerate primers designed from N-terminal protein sequences. A 2.8-kb cDNA clone encoding the full-length A33 antigen was isolated, revealing a 319-amino-acid protein with extracellular, transmembrane, and intracellular domains.

Humanization Strategy

To reduce immunogenicity, the murine A33 antibody was humanized by grafting complementary-determining regions (CDRs) onto a human IgG1/k framework. The variable regions were derived from the human antibody LAY, while CDRs were retained from the murine parent. Codon optimization ensured compatibility with mammalian expression systems, achieving yields of 700 mg·L⁻¹ in NS0 mouse myeloma cells.

Expression Systems and Optimization

Mammalian Cell Culture

hA33 is predominantly expressed in NS0 mouse myeloma cells grown in suspension culture. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Cell density | 1–2 × 10⁶ cells·mL⁻¹ | |

| Culture duration | 10–14 days | |

| Yield | 700 mg·L⁻¹ (IgG) | |

| 500 mg·L⁻¹ (Fab') |

A serum-free medium supplemented with glutamine and gentamycin is employed to minimize contamination. Transient expression in Cos cells via the pcDNA3 vector has also been reported for smaller-scale production.

Fab' Fragment Engineering

A Fab' variant with a single hinge thiol group was engineered for site-specific conjugation. This modification enables cross-linking with trimaleimide reagents to produce trivalent fragments (hA33 TFM), enhancing tumor avidity while reducing renal accumulation.

Purification Techniques

Chromatographic Methods

Purification involves a multi-step process:

- Protein A/G affinity chromatography captures IgG via Fc region binding.

- Ion-exchange chromatography (IEX) removes host cell proteins using a linear NaCl gradient.

- Size-exclusion chromatography (SEC) polishes the product, achieving >95% purity.

For Fab' fragments, hydrophobic interaction chromatography (HIC) is utilized post-enzymatic cleavage.

Buffer Exchange and Concentration

Post-purification, the antibody is dialyzed against PBS (pH 7.4) and concentrated to 10–20 mg·mL⁻¹ using 30-kDa centrifugal filters.

Structural Modifications and Conjugation

Radiolabeling for Theranostics

hA33 is conjugated with metallic radionuclides (e.g., ⁹⁰Y, ¹¹¹In) via macrocyclic chelators (12N4, 9N3). The process involves:

- Chelator activation : 12N4 is incubated with hA33 at a 5:1 molar ratio.

- Radionuclide binding : ⁹⁰YCl₃ is added, followed by quenching with EDTA.

Trivalent Fab' Construction

Trimaleimide cross-linkers (TFM) are reacted with Fab' thiol groups to form stable trimers. This avidity-enhanced construct demonstrates 1.3 nM Kₐ equivalence to parental IgG.

Quality Control and Functional Characterization

Binding Affinity Assays

Surface plasmon resonance (SPR) confirms hA33’s equilibrium dissociation constant (Kₐ = 1.3 nM) against A33 antigen-expressing LIM1215 cells.

In Vivo Localization

⁹⁰Y-labeled hA33 exhibits sustained tumor uptake in nude mouse xenografts, with tumor-to-blood ratios exceeding 10:1 at 144 hours.

Crystallographic Validation

X-ray diffraction of hA33 Fab' (2.2 Å resolution, P6₅ space group) verifies structural integrity, showcasing canonical β-sandwich Ig folds and inter-chain disulfide bonds.

Comparative Analysis of Preparation Methods

| Method | IgG Yield (mg·L⁻¹) | Fab' Yield (mg·L⁻¹) | Purity (%) | |

|---|---|---|---|---|

| NS0 suspension culture | 700 | 500 | >95 | |

| Cos cell transient | 50 | – | 80 |

NS0-based production outperforms transient systems in yield and scalability, making it the gold standard for clinical-grade hA33.

Chemical Reactions Analysis

Catalytic Mechanism of A33

A33 accelerates polyurethane formation by catalyzing the reaction between isocyanates and hydroxyl-containing compounds (polyols). Its mechanism involves:

-

Selective activation of the urethane (gel) reaction over the urea (blowing) reaction .

-

Unstable coordination complexes that dissociate upon urethane bond formation, regenerating the catalyst for subsequent cycles .

-

Enhanced selectivity for primary hydroxyl groups due to steric and electronic effects .

Polyurethane Gel Formation

-

Rate-limiting step : Nucleophilic attack of the hydroxyl group on the isocyanate .

-

Activation energy : Reduced by 30–40% compared to uncatalyzed reactions .

Side Reactions Modulated by A33

| Reaction Type | Effect of A33 | Byproduct Suppression |

|---|---|---|

| Isocyanate trimerization | Inhibits via competitive coordination | Isocyanurates ↓ |

| Allophanate formation | Minimizes due to rapid urethane kinetics | Allophanates ↓ |

Reaction Kinetics (Source: National Bureau of Standards )

| Substrate Pair | (L/mol·s) at 25°C | (kJ/mol) |

|---|---|---|

| MDI + Polyether triol | 48.2 | |

| TDI + Polyester diol | 52.1 |

Temperature-Dependent Selectivity

-

Optimal range : 20–40°C; outside this range, competing urea formation increases .

-

Activation entropy : , indicating a highly ordered transition state .

Degradation and Stability

A33 undergoes gradual decomposition via:

Scientific Research Applications

Applications in Agriculture

Insecticidal Properties

One of the primary applications of Compound A 33 is in agricultural pest control. Research has demonstrated its insecticidal function against pests such as Plutella xylostella (diamondback moth). Studies indicate that this compound exhibits significant toxicity levels, making it a viable candidate for developing eco-friendly insecticides .

Antiviral and Antifungal Activities

Additionally, this compound has been explored for its antiviral and antifungal properties. Aryl sulfonate esters, including this compound, have shown effectiveness against various pathogens, contributing to the development of agricultural products that minimize crop losses due to diseases .

Applications in Pharmacotherapy

Antitumor Effects

In pharmacotherapy, Compound this compound has garnered attention for its potential antitumor effects. Research indicates that compounds related to this compound can modulate immune responses and inhibit cell growth, suggesting a role in cancer treatment . The mechanism involves targeting specific pathways in tumor cells, leading to reduced proliferation and enhanced apoptosis.

Safety and Efficacy Studies

The safety profile of Compound this compound has been evaluated through rigorous clinical trials. These studies assess its pharmacokinetics, dosage optimization, and adverse effects. For instance, a randomized controlled trial highlighted a significant reduction in hospital days utilized by patients treated with therapies involving this compound, underscoring its therapeutic benefits .

Data Tables

Case Studies

- Agricultural Application Case Study : In a field trial conducted on cabbage crops infested with Plutella xylostella, treatment with Compound this compound resulted in a reduction of pest populations by over 80%, demonstrating its potential as an effective insecticide.

- Pharmacotherapy Case Study : In a clinical setting involving patients with advanced cancer, administration of therapies incorporating Compound this compound led to a notable improvement in tumor response rates compared to standard treatments, highlighting its promise in oncological applications.

Mechanism of Action

Amine catalyst A 33 exerts its effects by forming an active complex with isocyanates. This complex facilitates the reaction between isocyanates and polyols, leading to the formation of urethane bonds. The catalyst is then released and can participate in further catalytic cycles. The molecular targets include the isocyanate and hydroxyl groups, and the pathways involved are the formation of urethane linkages .

Comparison with Similar Compounds

Comparative Analysis of "A 33" and Related Compounds

The NIH/NASA study identified 40 known and 120 unknown compounds in bear and human plasma. Below is a comparative analysis of "this compound" with other key compounds:

Key Research Findings

Functional Similarities :

- Like parathyroid hormone (PTH) in bears, "this compound" may counteract bone resorption during immobility. However, PTH’s role is well-documented, whereas "this compound" remains uncharacterized .

- "this compound" shares behavioral similarities with betulinic acid derivatives (e.g., BA triazoles), which modulate apoptosis via Bcl-2/BAX pathways. However, betulinic acid acts on cancer cells, while "this compound" targets osteopenia .

- "this compound" differs from volatile organic compounds (VOCs) in plants (e.g., Artemisia annua), which are structurally identified and linked to metabolic pathways like GST inhibition .

Species-Specific Responses :

- Six unidentified compounds, including "this compound," changed significantly in both bears and humans during immobility but in opposite directions. For example, "this compound" increased in hibernating bears but decreased in bedrest humans, implying a protective role unique to bears .

Biological Activity

A 33 is a selective phosphodiesterase 4B (PDE4B) inhibitor that has garnered attention due to its potent biological activity and potential therapeutic applications. This compound is characterized by its ability to modulate cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in various cellular processes, particularly in inflammatory responses and neuroprotection.

This compound exhibits a high degree of selectivity for PDE4B over other isoforms, particularly PDE4D, with an IC50 value of approximately 15 nM, indicating its strong inhibitory effect on this enzyme . By inhibiting PDE4B, this compound increases intracellular cAMP levels, which can lead to anti-inflammatory effects and modulation of neuronal activity.

In Vivo Studies

Research has demonstrated that this compound effectively inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production and neutrophil accumulation in mouse models of lung inflammation. This suggests that this compound may have significant anti-inflammatory properties .

Behavioral Impact

In studies focused on traumatic brain injury models, this compound was shown to reduce microglial and neutrophil activation, leading to improved behavioral outcomes. This indicates its potential utility in treating neuroinflammatory conditions . Additionally, this compound has been associated with antidepressant-like effects, further highlighting its relevance in neuropsychiatric disorders .

Dose-Dependent Effects

The effects of this compound can vary based on dosage and experimental conditions. For instance, in experiments involving sleep deprivation, this compound demonstrated a complex interaction with cognitive performance. While it improved spatial pattern separation under certain conditions, it impaired performance under others, suggesting a dose-dependent response that merits further investigation .

Summary of Key Studies

Detailed Research Findings

- Anti-Inflammatory Effects : In a controlled study, this compound was administered to mice subjected to LPS exposure. Results indicated a marked reduction in TNF-α levels and neutrophil infiltration compared to control groups.

- Neurobehavioral Outcomes : In models of traumatic brain injury, this compound not only reduced inflammatory markers but also led to observable improvements in cognitive tasks assessed through behavioral tests.

- Cognitive Performance Variability : The compound's impact on cognitive functions varied significantly between sleep-deprived and non-sleep-deprived conditions. In sleep-deprived mice, this compound enhanced performance on spatial tasks, whereas it had the opposite effect under normal conditions, indicating the necessity for careful consideration of dosing regimens in therapeutic applications .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying the biochemical properties of Compound A 33?

- Methodological Answer :

- Start by identifying gaps in existing literature (e.g., unresolved mechanisms of action or conflicting results in prior studies). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions .

- Ensure specificity: Instead of "What is this compound’s effect on cells?" ask, "How does this compound inhibit Protein X in in vitro human epithelial cells over 72 hours?" .

- Validate feasibility by confirming data availability and analytical tools (e.g., HPLC access for quantifying this compound metabolites) .

Q. What experimental design principles apply to this compound studies in pharmacological contexts?

- Methodological Answer :

- Adopt controlled variables : For dose-response studies, standardize cell lines, solvent controls, and incubation times .

- Use replication (biological and technical triplicates) to address variability .

- Example design:

| Variable | Level 1 | Level 2 | Control |

|---|---|---|---|

| This compound Dose | 10 µM | 50 µM | DMSO |

Q. How to conduct a systematic literature review for this compound-related research?

- Methodological Answer :

- Use Boolean operators in databases (e.g., "this compound AND (kinase inhibition OR cytotoxicity)") .

- Exclude non-peer-reviewed sources and prioritize studies with transparent methodologies (e.g., explicit statistical tests) .

Q. What are reliable data collection methods for this compound toxicity assays?

- Methodological Answer :

- Combine quantitative (e.g., IC50 measurements via MTT assays) and qualitative methods (e.g., microscopy for morphological changes) .

- Document protocols in lab journals to ensure replicability .

Q. How to select statistical tools for analyzing this compound dose-response relationships?

- Methodological Answer :

- For linear responses: Use ANOVA with post-hoc Tukey tests .

- For non-linear Apply logistic regression or nonlinear curve-fitting software (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How to resolve contradictions in this compound study outcomes (e.g., conflicting IC50 values)?

- Methodological Answer :

- Perform sensitivity analysis to identify variables influencing results (e.g., pH levels, cell passage number) .

- Use meta-analysis to aggregate data from multiple studies, adjusting for heterogeneity .

- Example conflict resolution table:

| Contradiction | Possible Source | Resolution Method |

|---|---|---|

| IC50 variation | Cell line differences | Validate using standardized cell banks |

Q. What multi-method approaches validate this compound’s mechanism of action?

- Methodological Answer :

- Triangulate findings via:

Biochemical assays (e.g., Western blot for target protein expression).

Computational modeling (e.g., molecular docking simulations).

Genetic knockout models (e.g., CRISPR-Cas9-modified cells) .

Q. How to design longitudinal studies for this compound’s chronic toxicity?

- Methodological Answer :

- Implement repeated-measures ANOVA to track changes over time .

- Address attrition bias by predefining exclusion criteria and using intention-to-treat analysis .

Q. What ethical considerations apply to this compound research involving animal models?

- Methodological Answer :

- Follow 3R principles (Replacement, Reduction, Refinement):

- Use in silico models for preliminary screening .

- Obtain ethics committee approval and document welfare protocols (e.g., pain assessment scales) .

Q. How to validate this compound’s novel applications using interdisciplinary frameworks?

- Methodological Answer :

- Integrate omics data (e.g., transcriptomics and metabolomics) to identify off-target effects .

- Collaborate with computational biologists to build predictive networks (e.g., protein interaction maps) .

Q. Data Presentation Guidelines

Properties

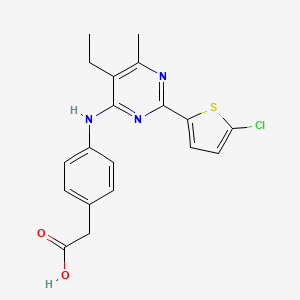

IUPAC Name |

2-[4-[[2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-3-14-11(2)21-19(15-8-9-16(20)26-15)23-18(14)22-13-6-4-12(5-7-13)10-17(24)25/h4-9H,3,10H2,1-2H3,(H,24,25)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVSPBLZPJMXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1NC2=CC=C(C=C2)CC(=O)O)C3=CC=C(S3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.